molecular formula C10H10N2O3 B13230430 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B13230430
M. Wt: 206.20 g/mol
InChI Key: AYAIUIBCKXBHDH-UHFFFAOYSA-N
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Description

2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structure and potential biological activities .

Preparation Methods

The synthesis of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness, yielding the target compound in good quantities. Another method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include α-halo ketones, nitroalkenes, and N,N-dimethylglyoxylamide . For instance, the condensation of substituted 2-aminopyridines with α-halo ketones introduces a carboxymethyl function into the imidazo[1,2-a]pyridine structure . The major products formed from these reactions are often derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents . Additionally, some studies have proposed its use in the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . The compound’s versatility makes it valuable in various industrial applications, including the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound, such as zolpidem, exert their effects by blocking γ-aminobutyric acid receptors . This interaction leads to a hypnotic effect, making zolpidem useful for treating short-term insomnia. The compound’s unique structure allows it to interact with various biological targets, contributing to its diverse range of activities.

Comparison with Similar Compounds

2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid can be compared with other similar compounds, such as zolpidem and alpidem . These compounds share a similar imidazo[1,2-a]pyridine core structure but differ in their functional groups and biological activities. Zolpidem, for instance, is used as a sedative, while alpidem is an anxiolytic. The uniqueness of this compound lies in its methoxy group at the 8-position, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(8-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O3/c1-15-8-3-2-4-12-7(5-9(13)14)6-11-10(8)12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

AYAIUIBCKXBHDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC=C2CC(=O)O

Origin of Product

United States

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